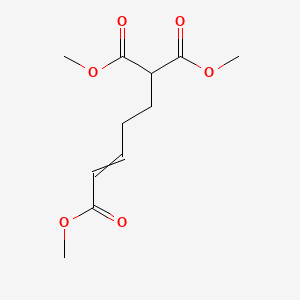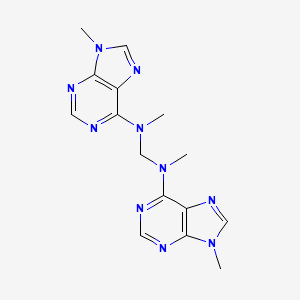
N,N'-Dimethyl-N,N'-bis(9-methyl-9H-purin-6-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine: is a complex organic compound with a unique structure that includes two purine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine typically involves the reaction of 9-methyl-9H-purin-6-amine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products.
Applications De Recherche Scientifique
Chemistry: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine rings are of particular interest due to their similarity to naturally occurring nucleotides.
Medicine: The compound is being investigated for its potential therapeutic applications. Researchers are exploring its use in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function and activity. This interaction can lead to various biological effects, including the inhibition of enzyme activity and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
N,N,9-trimethyladenine: This compound has a similar structure but with different substituents on the purine ring.
N,N,N’,N’-tetramethylmethanediamine: Another related compound with a different arrangement of methyl groups.
Uniqueness: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is unique due to its specific arrangement of purine rings and methyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable in various fields of research.
Propriétés
Numéro CAS |
90275-19-7 |
|---|---|
Formule moléculaire |
C15H18N10 |
Poids moléculaire |
338.37 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)methanediamine |
InChI |
InChI=1S/C15H18N10/c1-22-7-20-10-12(22)16-5-18-14(10)24(3)9-25(4)15-11-13(17-6-19-15)23(2)8-21-11/h5-8H,9H2,1-4H3 |
Clé InChI |
HXKKXCBOHPZYHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2N(C)CN(C)C3=NC=NC4=C3N=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


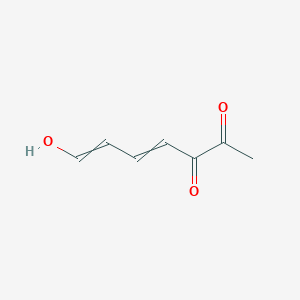
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
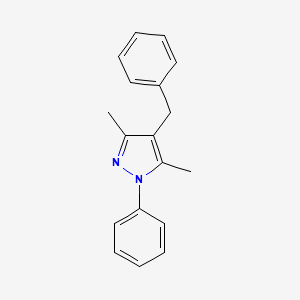
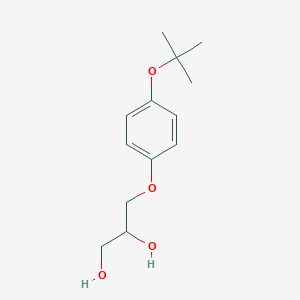
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
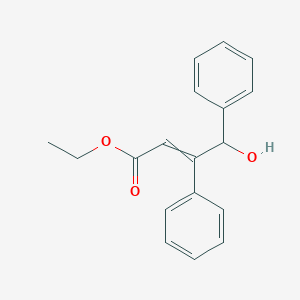
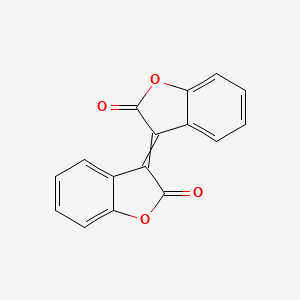
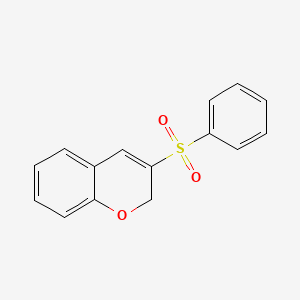
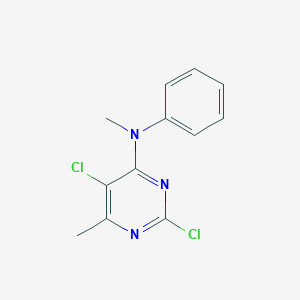
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
